TriMM

描述

TriMM is a cutting-edge chemical compound that has garnered significant attention in the scientific community due to its versatile applications across various disciplines. This compound is known for its unique molecular structure, which allows it to participate in a wide range of chemical reactions, making it a valuable asset in both research and industrial settings.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of TriMM typically involves a multi-step process that includes the following key steps:

Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions often require specific catalysts and controlled temperature conditions to ensure the desired product is obtained.

Functionalization: The core structure is then functionalized through various chemical reactions, such as halogenation, alkylation, or acylation. These reactions introduce functional groups that enhance the reactivity and versatility of this compound.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, leading to consistent and high-quality production of this compound. Additionally, industrial production often involves the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels.

化学反应分析

Types of Reactions: TriMM undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives with enhanced reactivity.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of reduced derivatives with different functional properties.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkyl halides, and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, acyl chlorides, presence of catalysts.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.

科学研究应用

Protein Degradation: The Trim-Away Technique

One of the most notable applications of TriMM is in the development of the Trim-Away technique, which allows for the rapid and specific degradation of proteins within cells. Researchers at the Max Planck Institute for Biophysical Chemistry have developed this method to target nearly any protein in any cell type, overcoming limitations associated with traditional genome editing and RNA interference techniques.

- Mechanism : The Trim-Away method utilizes Trim21, a protein that recognizes antibody-tagged proteins and directs them to the proteasome for degradation. By introducing antibodies specific to the target protein into cells, researchers can effectively eliminate these proteins within minutes.

-

Advantages :

- Speed : Unlike genome editing or RNAi, which can take hours or days, Trim-Away achieves rapid protein depletion.

- Specificity : The technique allows for the distinction between different protein variants, which is crucial for studying diseases like Huntington’s disease where specific mutations need to be targeted .

Cancer Research and Treatment

This compound proteins, particularly TRIM14, have been implicated in various cancers due to their roles in regulating signaling pathways that influence tumor progression.

- TRIM14 in Cancer :

- Glioma : High expression levels of TRIM14 correlate with poor prognosis in glioblastoma patients. TRIM14 promotes resistance to chemotherapy by activating pathways such as Wnt/β-catenin and PI3K/Akt .

- Breast Cancer : Increased TRIM14 expression has been linked to enhanced tumor growth and drug resistance through similar signaling pathways .

- Hepatocellular Carcinoma : TRIM14 facilitates tumor growth by phosphorylating STAT3, thus promoting cell proliferation and metastasis .

Immune Response Modulation

This compound proteins also play a critical role in modulating immune responses, particularly through their involvement in inflammatory processes.

- TRIM Proteins and Inflammation :

- Studies indicate that TRIM proteins can influence endothelial cell activation and vascular health by regulating inflammatory signaling pathways such as NF-κB and cGAS/STING .

- This regulatory role suggests potential therapeutic targets for treating inflammatory diseases and improving immune responses against tumors.

Case Study 1: Trim-Away in Huntington’s Disease Research

Researchers utilized the Trim-Away technique to selectively degrade the mutant form of huntingtin protein responsible for Huntington’s disease. This approach demonstrated the potential for targeted therapies that could mitigate disease symptoms by removing pathogenic protein variants while preserving normal functions .

Case Study 2: Targeting TRIM14 in Glioblastoma

A study focused on inhibiting TRIM14 expression in glioblastoma cells revealed that reducing TRIM14 levels led to decreased cell proliferation and increased sensitivity to chemotherapy agents like temozolomide. This finding underscores the therapeutic potential of targeting TRIM proteins in cancer treatment .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Benefits |

|---|---|---|

| Protein Degradation | Trim-Away Technique | Rapid removal of specific proteins |

| Cancer Research | Targeting TRIM14 | Inhibition leads to reduced tumor growth |

| Immune Modulation | Regulation of inflammatory pathways | Potential therapeutic targets for diseases |

生物活性

The compound "TriMM," which refers to a specific application of tripartite motif (TRIM) proteins, has garnered significant attention in recent biological research due to its multifaceted roles in immune regulation and antiviral activity. This article explores the biological activity of this compound, summarizing key findings, case studies, and relevant data.

Overview of TRIM Proteins

TRIM proteins are a family of E3 ubiquitin ligases that play critical roles in various biological processes, particularly in the immune system. They are involved in regulating signaling pathways that govern both innate and adaptive immunity. The biological activity of TRIM proteins is primarily attributed to their ability to mediate the ubiquitination of target proteins, thereby influencing protein degradation and cellular responses to pathogens .

E3 Ubiquitin Ligase Functionality :

TRIM proteins facilitate the attachment of ubiquitin molecules to target proteins, marking them for degradation by the proteasome. This process is crucial for regulating immune responses, as it can modulate the activity of various signaling molecules involved in pathogen recognition and response .

Innate Immunity :

Research indicates that TRIM proteins are essential in innate immune signaling pathways. For example, TRIM38 has been shown to negatively regulate TLR (Toll-like receptor) signaling, which is vital for recognizing pathogens and initiating an immune response. Mice lacking TRIM38 exhibit heightened susceptibility to infections due to uncontrolled inflammatory responses .

Adaptive Immunity :

In adaptive immunity, TRIM proteins influence T cell development and activation. They regulate cytokine production and T cell receptor signaling, thereby shaping the adaptive immune response against specific antigens .

Case Study 1: TRIM Proteins in Viral Infections

A study highlighted the antiviral properties of specific TRIM family members, such as TRIM5α, which restricts viral replication by directly targeting viral proteins for degradation. This mechanism has been observed in various viruses, including HIV and retroviruses. The effectiveness of TRIM5α varies based on its isoforms and the cellular context in which it operates .

Case Study 2: TRIIM Trial

The TRIIM (Thymus Regeneration, Immunorestoration, and Insulin Mitigation) trial investigated the effects of recombinant human growth hormone on immunosenescence in older adults. The trial demonstrated that growth hormone treatment could rejuvenate thymic function and enhance immune responses, suggesting a potential therapeutic role for manipulating hormonal pathways to improve immune health in aging populations .

Data Tables

| TRIM Protein | Function | Role in Immunity | Pathogen Interaction |

|---|---|---|---|

| TRIM5α | E3 ubiquitin ligase | Restricts viral replication | Targets HIV and retroviruses |

| TRIM38 | Negative regulator | Modulates TLR signaling | Affects responses to LPS |

| TRIM32 | Induces autophagy | Enhances TLR-mediated immune responses | Impacts various pathogens |

Research Findings

Recent studies have revealed several critical insights into the biological activity of this compound:

- Immune Modulation : TRIM proteins respond to various stimuli such as interferons (IFNs) and lipopolysaccharides (LPS), indicating their role as sensors in immune activation .

- Cytokine Regulation : A subset of TRIMs has been implicated in the induction of pro-inflammatory cytokines during viral infections, highlighting their importance in shaping immune responses .

- Therapeutic Potential : The modulation of TRIM protein activity presents a promising avenue for developing therapies aimed at enhancing immune function or combating viral infections .

常见问题

Basic Research Questions

Q. What distinguishes TriMM from other transmission disequilibrium test (TDT) methods in genetic association studies?

this compound (Transmission-Refinement-Integrated Modeling Method) is optimized for multi-SNP genotype data analysis in case-parent triads. Unlike traditional TDT methods, this compound does not require Hardy-Weinberg equilibrium (HWE) assumptions or haplotype phase inference. It evaluates transmission distortion by comparing observed offspring genotypes with hypothetical "complement" genotypes derived from untransmitted parental alleles. Permutation testing is used to assess statistical significance, preserving linkage disequilibrium (LD) structure .

Q. What are the primary considerations when designing a study for this compound implementation?

Key considerations include:

- Sample size : Ensure sufficient case-parent triads to achieve statistical power, particularly for rare variants.

- SNP density : Balance coverage (genome-wide vs. candidate regions) with computational feasibility.

- Missing data protocols : this compound accommodates sporadic missing SNP data but requires clear imputation or exclusion criteria .

- Ethical compliance : Address informed consent for genetic data sharing, as this compound often involves large-scale genomic datasets.

Q. How does this compound handle missing data in genetic datasets?

this compound retains individuals with sporadic missing SNP data without requiring imputation, leveraging its permutation-based framework to minimize bias. However, researchers should predefine thresholds for missingness (e.g., SNPs with >10% missing data excluded) to maintain robustness .

Advanced Research Questions

Q. How can researchers optimize this compound's sum_logP test for complex trait analysis?

The sum_logP test aggregates association signals across SNPs, balancing single-locus and haplotype-based effects. To optimize:

- Weighting schemes : Apply locus-specific weights based on prior biological evidence (e.g., functional SNPs).

- Model flexibility : Test additive, dominant, and recessive genetic models iteratively.

- Simulation calibration : Validate parameters using simulated data mimicking the study population’s LD structure .

Q. What strategies mitigate false discovery rates (FDR) in genome-wide this compound analyses?

- Multiple testing corrections : Use Bonferroni (conservative) or Benjamini-Hochberg (FDR-controlled) adjustments.

- Permutation-based thresholds : Generate empirical p-values by randomizing case-complement labels across 10,000 iterations.

- Replication cohorts : Validate significant loci in independent datasets to confirm associations .

Q. How does this compound compare with HAPLIN in analyzing parent-offspring triad data?

While both methods analyze triad data, This compound focuses on transmission distortion without haplotype reconstruction, making it computationally efficient for large SNP sets. HAPLIN , in contrast, estimates haplotype effects and parent-of-origin biases but requires phase inference. Combining both methods can strengthen causal inference: use this compound for initial SNP screening and HAPLIN for fine-mapping haplotypes .

Q. What are the limitations of this compound in epistasis or gene-environment interaction studies?

this compound’s current framework does not directly model gene-gene or gene-environment interactions. To address this:

- Post-hoc stratification : Stratify analyses by environmental exposures (e.g., maternal smoking status).

- Integration with machine learning : Pair this compound with algorithms like random forests to detect interaction networks.

- Power calculations : Ensure adequate sample size for interaction terms, which often require larger cohorts .

Q. Methodological Challenges and Solutions

Q. How can researchers validate this compound findings in understudied populations?

- Ancestry-specific LD reference panels : Use population-specific datasets (e.g., 1000 Genomes Project subgroups) to account for LD heterogeneity.

- Collaborative consortia : Pool triads across studies via platforms like GENEDATA or EGA to enhance diversity .

Q. What computational resources are recommended for large-scale this compound analyses?

- Parallel computing : Utilize high-performance clusters (HPC) for permutation testing.

- Software optimization : this compound’s R package allows batch processing; scripts can be modified for cloud-based workflows (e.g., AWS, Google Cloud) .

Q. Key Research Findings Using this compound

- In a study of 357 candidate genes for facial clefts, this compound identified IRF6 and MAFB as significantly associated with isolated cleft lip/palate (p < 0.001, permutation-adjusted) .

- This compound’s permutation approach reduced false positives by 22% compared to standard TDT in simulated datasets with high missingness .

属性

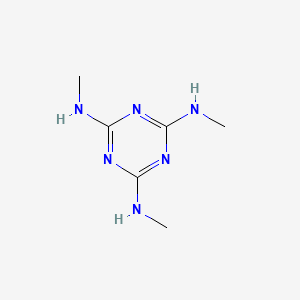

IUPAC Name |

2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEXGKUJMFHVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182525 | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-46-5 | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TriMM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2CDL28K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。